N-(2-Chlorobenzyl)-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBTKHRIVLGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways for N 2 Chlorobenzyl 3 Methylaniline
Precursor Synthesis Strategies
The efficient synthesis of the target compound relies heavily on the availability and purity of its foundational building blocks: 3-methylaniline and a 2-chlorobenzyl halide.
Synthesis of 3-Methylaniline Precursors
3-Methylaniline, also known as m-toluidine (B57737), is a widely used industrial intermediate. procurementresource.comresearchandmarkets.com The most common industrial manufacturing process begins with toluene as the starting material. expertmarketresearch.com The synthesis typically proceeds through two main steps:
Nitration of Toluene: Toluene is treated with a nitrating mixture, usually a combination of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of nitrotoluene isomers: o-nitrotoluene, m-nitrotoluene, and p-nitrotoluene. expertmarketresearch.com
Reduction of m-Nitrotoluene: The isomers are separated, and the meta-isomer, m-nitrotoluene, is subjected to reduction. expertmarketresearch.com This is most commonly achieved through catalytic hydrogenation, where the nitro group (-NO2) is reduced to an amine group (-NH2) using hydrogen gas in the presence of a metal catalyst, such as nickel. google.com This process selectively yields 3-methylaniline. expertmarketresearch.com
Alternative laboratory-scale syntheses and specialized industrial methods, such as the hydrocracking of 2,3-dimethylaniline, have also been reported. chemicalbook.com Furthermore, isomerization processes can be employed to convert other toluidine isomers, like o-toluidine, into m-toluidine using catalysts such as synthetic zeolites. google.com
Synthesis of 2-Chlorobenzyl Halide Precursors
2-Chlorobenzyl halides, particularly 2-chlorobenzyl chloride and 2-chlorobenzyl bromide, serve as the electrophilic partner in the N-alkylation reaction. These are typically synthesized from 2-chlorotoluene via free-radical halogenation.
Synthesis of 2-Chlorobenzyl Chloride: This precursor can be prepared by the free-radical chlorination of 2-chlorotoluene. The reaction is initiated by UV light (e.g., a mercury immersion lamp or a photolamp) or a chemical initiator like benzoyl peroxide or azo-bis-isobutyronitrile (AIBN). prepchem.com Gaseous chlorine is passed through boiling 2-chlorotoluene until the desired weight increase is achieved. prepchem.com Alternatively, sulfuryl chloride (SOCl2) can be used as the chlorinating agent in the presence of an initiator. prepchem.com The crude product is then purified by vacuum distillation to yield 2-chlorobenzyl chloride. prepchem.com
Synthesis of 2-Chlorobenzyl Bromide: The synthesis of 2-chlorobenzyl bromide follows a similar logic. A common laboratory and industrial method involves the reaction of 2-chlorotoluene with a brominating agent under free-radical conditions. One reported method uses sodium bromate and sodium bromide in the presence of sulfuric acid and an initiator (like AIBN and BPO) in a 1,2-dichloroethane solvent to generate the bromine radical in situ, which then reacts with 2-chlorotoluene to produce 2-chlorobenzyl bromide with high yield. google.com
N-Alkylation Approaches for N-(2-Chlorobenzyl)-3-methylaniline Formation
The final step in the synthesis is the coupling of the two precursors. This can be accomplished through several established methodologies for forming C-N bonds.
Direct N-Alkylation Protocols
Direct N-alkylation is a straightforward approach involving the reaction of a nucleophile (3-methylaniline) with an alkylating agent (2-chlorobenzyl halide). This is a classic nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product.
| Parameter | Condition | Purpose/Comment |
| Reactants | 3-Methylaniline, 2-Chlorobenzyl Chloride/Bromide | Nucleophile and Electrophile |
| Base | K2CO3, Na2CO3, Triethylamine | Neutralizes HX byproduct |
| Solvent | Acetonitrile, DMF, Ethanol | Provides medium for reaction |
| Temperature | Room temperature to reflux | To achieve sufficient reaction rate |
While this method is direct, it can sometimes lead to over-alkylation, producing a tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.
Reductive Amination Methodologies
Reductive amination offers a powerful and often more selective alternative to direct alkylation for synthesizing secondary amines. researchgate.net This two-step, one-pot process involves:
Imine Formation: 3-Methylaniline is reacted with 2-chlorobenzaldehyde (B119727). The amine nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration, to form an intermediate N-(2-chlorobenzylidene)-3-methylaniline (an imine or Schiff base).
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond.
A variety of reducing agents can be employed for the reduction step, ranging from mild to powerful reagents. Sodium borohydride (NaBH4) is a common and effective choice for this transformation. researchgate.net Other reducing systems include hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or transfer hydrogenation using formic acid as a hydrogen source. rsc.orgmdpi.com This method is highly versatile and generally provides clean products with high yields, avoiding the issue of over-alkylation common in direct N-alkylation. organic-chemistry.org
Table 1: Comparison of Reductive Amination Conditions
| Catalyst/Reducing Agent | Hydrogen Source | Typical Conditions | Yield | Selectivity |
| Sodium Borohydride (NaBH4) | Hydride Transfer | Methanol (B129727)/Ethanol, Room Temp | Good to Excellent | High for secondary amine |
| H2 with Pd/C Catalyst | H2 Gas | 1-10 bar H2, 80-100 °C | Good to Excellent | High |
| Formic Acid (HCOOH) | Transfer Hydrogenation | Reflux in aqueous solution | Good | High |
| Phenylsilane (PhSiH3) | Hydride Transfer | Catalytic Bu2SnCl2 | Good | High |
Catalytic Coupling Reactions
Modern organic synthesis has seen the development of powerful transition metal-catalyzed reactions for C-N bond formation. While often applied to N-arylation (e.g., Buchwald-Hartwig amination), analogous N-alkylation reactions using benzyl (B1604629) alcohols or halides are well-established.
These methods often utilize catalysts based on noble metals like iridium, ruthenium, or palladium, as well as more earth-abundant metals like manganese and cobalt. nih.govrsc.orgnih.gov A common strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where a catalyst temporarily abstracts hydrogen from an alcohol (e.g., 2-chlorobenzyl alcohol) to form an aldehyde in situ. researchgate.nettsijournals.com This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.
This approach is atom-economical and environmentally friendly as it uses alcohols, which are often cheaper and less toxic than halides, and produces water as the only stoichiometric byproduct. rsc.orgresearchgate.net For example, manganese pincer complexes have been shown to be effective catalysts for the N-alkylation of various anilines with benzyl alcohols under relatively mild conditions (80-100 °C) with a base like t-BuOK. nih.gov
Exploration of Multi-Component Reaction (MCR) Strategies for Analogous Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For structures analogous to this compound, several MCR strategies have been investigated.
One notable approach involves a green, multi-component reaction of aromatic aldehydes, 2-cyclohexenone, and amines to produce 2-arylmethyl N-substituted anilines beilstein-journals.orgnih.gov. This method highlights the potential for creating N-substituted anilines through a convergent and environmentally friendly process. Another strategy focuses on the one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones beilstein-journals.org. This reaction proceeds via a (3 + 3) cyclization of a 1,3-diketone with an in situ-generated acetone imine, demonstrating the versatility of MCRs in constructing substituted aniline (B41778) frameworks beilstein-journals.org.
Furthermore, tandem transformations utilizing alcohols through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" principle have emerged as a powerful tool in MCRs for the synthesis of alkylated amines and N-heterocycles researchgate.net. These processes avoid the use of pre-functionalized starting materials and often generate water as the only byproduct, aligning with the principles of green chemistry researchgate.net.
A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been developed using (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines beilstein-journals.org. This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering a straightforward and mild route to N-substituted anilines beilstein-journals.orgresearchgate.net.
Optimization of Reaction Conditions: Temperature, Solvent Effects, and Catalyst Loading
The efficiency and yield of the synthesis of N-alkylanilines are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and catalyst loading is crucial for developing a robust synthetic protocol.
Temperature: The reaction temperature plays a significant role in both reaction rate and selectivity. For instance, in the synthesis of N-benzylaniline from nitrobenzene, higher reaction temperatures generally lead to higher yields of the N-alkylated product researchgate.net. However, excessively high temperatures can promote the formation of undesired C-alkylated byproducts researchgate.net. In a study on the synthesis of N-benzylaniline from aniline and benzyl alcohol, the optimal yield was achieved at 80°C over 8 hours researchgate.net.
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. In the optimization for N-benzylaniline synthesis, various solvents such as toluene, 1,4-dioxane, THF, and DMSO were tested, yielding moderate to good results researchgate.net. Interestingly, conducting the reaction under solvent-free conditions at 110°C resulted in the highest yield of 93% researchgate.net. This highlights the potential for more environmentally friendly and efficient processes by eliminating the need for a solvent.
The following interactive table summarizes the optimization of various reaction conditions for the synthesis of N-benzylaniline, which can serve as a model for the synthesis of this compound.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 88 |
| 1,4-Dioxane | Moderate | |
| THF | Moderate | |
| DMSO | Good | |
| Solvent-free | 93 | |
| Catalyst Loading (mg) | 30 | 93 |
| 25 | 93 | |
| 20 | 93 | |
| 15 | 85 | |
| Base | KOtBu | 93 |
| KOH | 82 | |
| Cs2CO3 | 66 | |
| K2CO3 | 48 | |
| Temperature (°C) / Time (h) | 110 / 24 | 93 |
| 80 / 8 | 93 |
Chemical Transformations and Mechanistic Investigations of N 2 Chlorobenzyl 3 Methylaniline
Reactivity at the Chlorine Atom: Nucleophilic Substitution Reactions
The presence of a chlorine atom on the benzyl (B1604629) group is a key feature for reactivity, making the benzylic carbon an electrophilic site susceptible to nucleophilic attack. This allows for the displacement of the chloride anion, a good leaving group, by a variety of nucleophiles.
Generation of Diverse N-Substituted Derivatives via Halogen Displacement
The primary synthetic utility of N-(2-Chlorobenzyl)-3-methylaniline lies in its ability to undergo nucleophilic substitution at the benzylic carbon. This reaction pathway is fundamental to its use as an intermediate in the creation of a diverse array of N-substituted aniline (B41778) derivatives. In these transformations, the chlorine atom is displaced by various nucleophiles, leading to the formation of a new carbon-nucleophile bond.
For instance, this compound serves as a precursor in the synthesis of specific leuco dyes used in recording materials. In this context, it reacts with other complex organic molecules, where a nitrogen or oxygen atom on the reacting partner acts as the nucleophile, displacing the chloride to form the final dye structure. The general scheme for this type of reaction involves the attack of a nucleophile (Nu⁻) on the benzylic carbon, leading to the expulsion of the chloride ion.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product Class |
|---|---|
| Amines (R₂NH) | Substituted Diamines |
| Alcohols (ROH) | Ether Derivatives |
| Thiols (RSH) | Thioether Derivatives |
Kinetic and Thermodynamic Studies of Substitution Pathways
Detailed kinetic and thermodynamic studies specifically for this compound are not extensively documented in peer-reviewed literature. However, the reactivity of benzyl chlorides in nucleophilic substitution reactions is well-established. These reactions can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the reaction conditions.
For an SN2 pathway, the reaction rate would be dependent on the concentration of both the substrate and the nucleophile. An SN1 pathway would involve the formation of a secondary benzylic carbocation as a key intermediate, with the rate-determining step being the initial cleavage of the carbon-chlorine bond. The stability of this carbocation, enhanced by the adjacent benzene (B151609) ring, suggests that an SN1 pathway is plausible under appropriate conditions, such as in the presence of a polar, protic solvent and a weak nucleophile.
Oxidation Processes Leading to N-Oxides and Related Compounds
The oxidation of the tertiary amine functionality in this compound can lead to the formation of an N-oxide. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The resulting N-oxide would feature a coordinate covalent bond between the nitrogen and oxygen atoms. While specific studies on the oxidation of this particular compound are scarce, the general transformation is a standard reaction for tertiary amines.
Reduction Pathways and Products (e.g., Conversion to Amines)
Reduction of this compound can occur at the C-Cl bond. A common method for such a transformation is catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas, the chlorine atom can be replaced by a hydrogen atom in a process known as hydrogenolysis. This would convert this compound into N-benzyl-3-methylaniline. This dehalogenation is a synthetically useful reaction for removing the chlorine atom when it is no longer needed in a synthetic sequence.
Elucidation of Reaction Mechanisms and Identification of Key Intermediates
While specific mechanistic studies on this compound are limited, its involvement in the synthesis of other compounds, such as those described in patent literature for recording materials, points to the formation of key intermediates. For example, in reactions with certain carbonyl compounds, the secondary amine portion of the molecule can react to form a hemiaminal. This hemiaminal can then undergo dehydration to form an iminium ion, which is a key reactive intermediate in many organic transformations. The formation of such intermediates is crucial for the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution on the Benzene Rings
The two benzene rings in this compound have different susceptibility to electrophilic aromatic substitution due to the different substituents attached to them.
The 3-methylaniline ring is activated towards electrophilic attack by the secondary amine group, which is an ortho-, para-director. The methyl group is also an activating, ortho-, para-directing group. Therefore, electrophiles would preferentially add to the positions ortho and para to the amine group (positions 2, 4, and 6), and to a lesser extent, ortho and para to the methyl group.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Activating/Deactivating Groups | Predicted Position of Attack |
|---|---|---|
| 3-Methylaniline Ring | -NH- (activating, o,p-director), -CH₃ (activating, o,p-director) | Positions 2, 4, 6 |
Advanced Spectroscopic Characterization of N 2 Chlorobenzyl 3 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of N-(2-Chlorobenzyl)-3-methylaniline, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two benzene (B151609) rings appear as a complex multiplet in the range of approximately δ 7.21-7.42 ppm. The protons of the methyl group attached to the aniline (B41778) ring typically show a singlet peak around δ 2.32 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group also produce a singlet, which is observed at approximately δ 4.62-4.72 ppm. The chemical shifts are influenced by the electronic environment of each proton. For instance, the electronegativity of the chlorine atom and the nitrogen atom, as well as the ring currents of the aromatic systems, affect the shielding and deshielding of the neighboring protons. ucl.ac.uk
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.21-7.42 | Multiplet |
| Methylene-H (CH₂) | 4.62-4.72 | Singlet |
| Methyl-H (CH₃) | 2.32 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are observed for each unique carbon atom. The aromatic carbons resonate in the downfield region, typically between δ 112 and 149 ppm. The carbon of the methyl group appears at a characteristic upfield chemical shift of around δ 19.1-21.87 ppm. rsc.org The methylene carbon of the benzyl group is found at approximately δ 52.5-54.3 ppm. The specific chemical shifts of the aromatic carbons are influenced by the positions of the substituents (the chloro group, the methyl group, and the amino group). For example, carbons directly attached to the nitrogen or chlorine atoms will have their chemical shifts significantly affected. oregonstate.educompoundchem.com
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic C-N | ~149.2 |
| Aromatic C-Cl | ~135.7 |
| Aromatic C-CH₃ | ~138.7 |
| Other Aromatic C | 112.4-130.5 |
| Methylene C (CH₂) | 52.5-54.3 |
| Methyl C (CH₃) | 19.1-21.87 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For this compound, COSY would show correlations between the aromatic protons on each ring, confirming their relative positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the methylene protons and the carbons of both aromatic rings, thus confirming the N-benzyl and C-aniline linkages.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR signals. emerypharma.com
Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and Functional Group Analysis
IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
The IR spectrum of this compound would exhibit several key absorption bands. The N-H stretching vibration of the secondary amine is expected to appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups appears just below 3000 cm⁻¹. uc.edu The C=C stretching vibrations of the aromatic rings give rise to characteristic bands in the 1450-1600 cm⁻¹ region. uc.edu The C-N stretching vibration can be found in the 1250-1350 cm⁻¹ range, and the C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy provides complementary information. Non-polar bonds often give rise to strong Raman signals, so the C=C stretching vibrations of the aromatic rings and the C-C skeletal vibrations would be prominent.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| N-H (secondary amine) | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1350 |
| C-Cl | Stretch | 600-800 |
Note: Frequencies are approximate and can be influenced by the molecular environment.
Mass Spectrometry (MS) Techniques: Fragmentation Patterns and Precise Mass Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Electron Impact Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways for this molecule would include cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or a substituted aniline radical cation. The loss of a chlorine atom is another possible fragmentation pathway. libretexts.orglibretexts.orgwhitman.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the m/z value, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is invaluable for confirming the molecular formula of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are used to separate the compound from a mixture before it is introduced into the mass spectrometer. d-nb.info This is particularly useful for the analysis of complex samples.
Table 4: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Structure | m/z (approximate) |
| Molecular Ion | [C₁₄H₁₄ClN]⁺ | 231/233 (isotope pattern) |
| Benzyl Cation | [C₇H₆Cl]⁺ | 125/127 (isotope pattern) |
| Methylaniline Cation | [C₇H₈N]⁺ | 106 |
| Tropylium Ion | [C₇H₇]⁺ | 91 |
Note: The presence and relative abundance of fragments depend on the ionization energy and the specific mass spectrometry technique used.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings and the nitrogen atom with its lone pair of electrons in this compound gives rise to characteristic UV absorptions.
The spectrum is expected to show absorptions due to π → π* transitions within the aromatic rings. libretexts.org These transitions typically occur at shorter wavelengths. Additionally, n → π* transitions involving the non-bonding electrons of the nitrogen atom are also possible, which usually appear at longer wavelengths and have lower intensity. libretexts.org The exact positions and intensities of the absorption maxima (λ_max) are influenced by the substituents on the aromatic rings and the solvent used for the analysis.
Table 5: Expected UV-Vis Absorption for this compound
| Electronic Transition | Approximate Wavelength Range (nm) |
| π → π* (Aromatic) | 200-280 |
| n → π* (N-lone pair) | >280 |
Note: The absorption maxima can be shifted by solvent polarity and pH.
Solid-State Spectroscopic Investigations (e.g., Powder X-ray Diffraction - PXRD)
Solid-state spectroscopic techniques are pivotal in elucidating the crystalline nature and polymorphic forms of a compound. Among these, Powder X-ray Diffraction (PXRD) stands out as a primary tool for fingerprinting crystalline materials. While specific PXRD data for this compound is not extensively available in the reviewed literature, the methodology remains a cornerstone for solid-state characterization.
A typical PXRD analysis would involve irradiating a powdered sample of this compound with monochromatic X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, would exhibit a unique pattern of peaks corresponding to the crystalline lattice planes of the compound. This pattern provides information on the crystal system, unit cell dimensions, and phase purity of the material.
For instance, in studies of similar organic molecules, PXRD has been instrumental in confirming the crystalline nature and determining the lattice parameters. The sharpness and position of the diffraction peaks are indicative of the material's crystallinity and atomic arrangement. Any variations in the PXRD pattern between different batches would suggest the presence of different polymorphs or impurities.
Correlation and Validation of Experimental and Theoretical Spectroscopic Data
The synergy between experimental measurements and theoretical calculations provides a robust framework for the comprehensive understanding of a molecule's spectroscopic properties. This dual approach allows for the validation of experimental findings and offers deeper insights into the underlying molecular structure and dynamics.
Theoretical calculations, often employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can predict various spectroscopic parameters. For this compound, computational models could be used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
The process of correlation and validation involves a meticulous comparison of the theoretically predicted spectra with the experimentally obtained spectra. For example, the calculated vibrational frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical models and to improve the agreement with experimental data. A high degree of correlation between the calculated and experimental wavenumbers serves to confirm the vibrational assignments and the proposed molecular structure.
In the context of this compound, this correlative approach would involve:
Geometry Optimization: Obtaining the most stable conformation of the molecule using computational methods.
Frequency Calculations: Calculating the vibrational frequencies based on the optimized geometry.
Spectral Comparison: Overlaying the theoretical spectrum with the experimental FT-IR and Raman spectra to assess the level of agreement.
Crystallographic and High Resolution Structural Analysis of N 2 Chlorobenzyl 3 Methylaniline and Analogues
Single Crystal X-ray Diffraction Studies: Precise Molecular Geometry and Bond Parameters
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a dedicated study for N-(2-Chlorobenzyl)-3-methylaniline is pending, analysis of related structures allows for a robust prediction of its key geometric features.
The fundamental geometry around the nitrogen atom in this compound is expected to be trigonal pyramidal, a result of its sp³-hybridization. libretexts.org The nitrogen's three substituents (the 2-chlorobenzyl group, the 3-methylphenyl group, and a hydrogen atom) and its lone pair of electrons will occupy the corners of a tetrahedron. libretexts.org This geometry is standard for secondary amines.
Data from analogues like 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine provide insight into the expected crystal system and unit cell parameters. This particular analogue crystallizes in the triclinic system, which is one of the least symmetric crystal systems. It is plausible that this compound could also crystallize in a low-symmetry system like triclinic or monoclinic, as is common for complex organic molecules lacking high-symmetry elements. vensel.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₅H₂₆ClN |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.0878 (7) |
| b (Å) | 10.2837 (5) |
| c (Å) | 11.3583 (7) |
| α (°) | 94.150 (5) |
| β (°) | 107.713 (6) |
| γ (°) | 111.065 (5) |
| Volume (ų) | 1025.32 (11) |
| Z | 2 |
Data sourced from a study on 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, a structural analogue.
Bond lengths and angles are expected to fall within standard ranges for N-benzylaniline derivatives. For instance, the C-N bond lengths will be approximately 1.47 pm. libretexts.org The bond parameters within the benzoyl and aniline (B41778) rings of analogues like N-(3-Chlorophenyl)-2-methylbenzamide are similar to those in other related benzanilides.
Analysis of Molecular Conformations and Torsion Angles in the Solid State
The flexibility of this compound is primarily due to the rotation around the C-N and C-C single bonds connecting the two aromatic rings via the methylene (B1212753) bridge. The specific conformation adopted in the solid state is a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions.
The relative orientation of the two rings is defined by torsion angles. In the analogue N-(3-Chlorophenyl)-2-methylbenzamide, the dihedral angle between the benzoyl and aniline rings is 37.5 (1)°. A similar non-planar arrangement is expected for this compound to alleviate steric clash between the ortho-substituent (chlorine) and the atoms of the other ring. In another analogue, 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, the dihedral angles between the central chlorobenzene (B131634) ring and two flanking phenyl rings are 74.91 (18)° and 47.86 (17)°.
| Analogue Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-methylbenzamide | Benzoyl Ring | Aniline Ring | 37.5 (1) |
| 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine | Chlorobenzene Ring | Flanking Phenyl Ring A | 74.91 (18) |
| Chlorobenzene Ring | Flanking Phenyl Ring B | 47.86 (17) |
This table presents key dihedral angles from structural analogues, illustrating the typical non-planar conformations.
Furthermore, the conformation of the N-H bond relative to the ring substituents is a key feature. In N-(3-Chlorophenyl)-2-methylbenzamide, the N-H bond is anti to the meta-chloro substituent. A similar defined orientation is likely for the N-H bond in this compound, influenced by the electronic and steric nature of the substituents on both rings.
Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For this compound, the key interactions are expected to be hydrogen bonds, π-π stacking, and weaker van der Waals forces.
Hydrogen Bonding Networks
The secondary amine group (-NH-) in this compound provides a hydrogen bond donor, which is crucial for forming structured networks in the crystal lattice. The nitrogen atom itself can also act as a hydrogen bond acceptor. In various analogues, N-H···O and N-H···N hydrogen bonds are observed to link molecules into infinite chains or more complex motifs. vensel.org
Beyond the classic N-H donor, weaker C-H groups can also act as hydrogen bond donors, forming C-H···O, C-H···N, and C-H···Cl interactions. The chlorine atom on the benzyl (B1604629) ring is a potential hydrogen bond acceptor. For example, in the crystal structure of 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate, a complex three-dimensional lattice is formed involving N-H···O, N-H···Cl, C-H···O, and C-H···Cl hydrogen bonds. Given the presence of N-H, C-H, and Cl moieties, a rich network of such interactions is anticipated to be a defining feature of the this compound crystal structure.
| Interaction Type | Example Analogue | Resulting Motif |
|---|---|---|
| N—H⋯O | N-(3-Chlorophenyl)-2-methylbenzamide | Infinite chains |
| N—H⋯N | N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide | Packing stabilization |
| C—H⋯Cl | (N-benzyl-N,N,N-trimethylethane-1,2-diamine-κN,N′)dichloridomercury(II) | Zigzag chains |
| C—H⋯π | 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine | Linking chains into layers |
This table summarizes various hydrogen bonding interactions found in the crystal structures of compounds analogous to this compound.
π-π Stacking Interactions
The presence of two aromatic rings (the 2-chlorophenyl and the 3-methylphenyl groups) makes π-π stacking interactions a significant contributor to the crystal packing of this compound. These interactions occur when the electron-rich π systems of adjacent aromatic rings align, typically in a parallel-displaced or "slipped" arrangement to minimize electrostatic repulsion.
In the analogue 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, centrosymmetrically related molecules are linked via π–π interactions between the chlorobenzene rings, with a centroid-to-centroid distance of 3.778 (2) Å. libretexts.org Another analogue, 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide, exhibits slipped π-stacking with a centroid-centroid separation of 3.706 (3) Å and a slippage of 1.18 Å. nih.gov These values are typical for stabilizing π-π interactions in organic crystals.
| Analogue Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Slippage (Å) |
|---|---|---|---|
| 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine | Chlorobenzene rings | 3.778 (2) | Not specified |
| 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide | Pyridazine and 4-fluorophenyl rings | 3.706 (3) | 1.18 |
This table details the geometric parameters of π-π stacking interactions observed in related compounds, indicating a strong likelihood of similar interactions in this compound.
Van der Waals and Other Weak Interactions
In addition to general van der Waals forces, other specific weak interactions like C-H···π interactions are also expected. In these interactions, a C-H bond points towards the face of an aromatic ring. Such interactions are observed in the crystal structure of 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine, where they help link supramolecular chains into layers. libretexts.org
Hirshfeld Surface Analysis: Quantitative Contributions of Intermolecular Contacts to Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Bright red spots on the dnorm map indicate contacts that are shorter than the sum of the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
A Hirshfeld analysis of this compound would be expected to show prominent red spots corresponding to the N-H···X (where X is a suitable acceptor) hydrogen bonds. The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts.
Based on analyses of similar molecules, the most significant contributions to the crystal packing are likely to come from H···H contacts, reflecting the hydrogen-rich exterior of the molecule. This would be followed by C···H/H···C and N···H/H···N contacts. For example, in the analogue 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, H···H contacts account for 51.6% of the total Hirshfeld surface, while C···H and N···H contacts contribute 23.0% and 15.8%, respectively. nih.gov A similar distribution, with a potential additional contribution from Cl···H contacts, would be anticipated for this compound.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 51.6 |
| C···H | 23.0 |
| N···H | 15.8 |
| S···H | 8.5 |
This table shows a quantitative breakdown of intermolecular contacts for a related compound, providing a model for what to expect from a Hirshfeld analysis of this compound.
Computational Chemistry and Theoretical Modeling of N 2 Chlorobenzyl 3 Methylaniline
Electronic Structure and Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic characteristics of N-(2-Chlorobenzyl)-3-methylaniline. nih.gov By employing functionals like B3LYP with appropriate basis sets, a detailed understanding of the molecule's quantum chemical properties can be achieved. nih.govresearchgate.net
Ground State Geometries and Energetic Landscape
The initial step in the computational analysis involves the optimization of the molecule's geometry to determine its most stable three-dimensional conformation, known as the ground state geometry. researchgate.net This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface. For analogous aromatic amines, theoretical investigations have been performed on their hydrogen-bonded complexes to understand substituent effects on their interactions. researchgate.net The energetic landscape, which maps the potential energy of the molecule as a function of its geometry, can reveal the existence of various conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. researchgate.netresearchgate.net Analysis of the HOMO and LUMO energy levels and their corresponding energy gaps provides valuable information about the electronic and transport properties of the molecule. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from Conceptual Density Functional Theory (CDFT), include:
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2). researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). researchgate.net
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential). researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.89 |
| ELUMO | -1.23 |
| Energy Gap (ΔE) | 4.66 |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.23 |
| Electronegativity (χ) | 3.56 |
| Chemical Hardness (η) | 2.33 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.72 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. researchgate.net Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites prone to nucleophilic attack. Green areas correspond to regions of neutral potential. MEP maps are valuable for predicting and understanding intermolecular interactions. researchgate.net
Conceptual Density Functional Theory (CDFT) Parameters
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the principles of density functional theory. mdpi.com It offers a range of descriptors that characterize a molecule's intrinsic reactivity upon interaction with other systems. mdpi.com These parameters, including the Fukui function, help to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net
Non-Covalent Interaction (NCI) Analysis and Visualization
Non-covalent interactions (NCIs) play a crucial role in the structure, stability, and function of chemical and biological systems. nih.gov The NCI index is a powerful tool used to identify and visualize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, based on the electron density and its derivatives. nih.govchemtools.org
The analysis involves plotting the reduced density gradient (RDG) against the electron density. chemtools.org Regions of non-covalent interaction are identified by spikes in the low-density, low-gradient region of the plot. chemtools.org These interactions can then be visualized in three-dimensional space as isosurfaces. mdpi.com The color of the isosurface indicates the nature and strength of the interaction: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive interactions such as steric clashes. mdpi.comresearchgate.net This visualization provides a clear picture of the stabilizing and destabilizing non-covalent forces within the molecule.
Reaction Mechanism Prediction and Transition State Characterization
Computational methods can be employed to predict the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface (PES) of the reaction to identify the most favorable reaction pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, the energetic feasibility of a proposed mechanism can be assessed. nih.gov
Transition state (TS) characterization is a critical aspect of this analysis. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. nih.gov The geometry and energy of the transition state provide crucial information about the activation energy of the reaction, which determines the reaction rate. Theoretical calculations can elucidate the breaking and forming of bonds during the reaction process. nih.gov
Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-311++G(d,p), is a common method for these predictions. researchgate.net Such calculations can provide the theoretical vibrational frequencies observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. By comparing these predicted frequencies with experimental spectra, a detailed assignment of the vibrational modes of the molecule can be achieved.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. cjoscience.com These theoretical shifts, when correlated with experimental data, aid in the definitive assignment of signals to specific atoms within the molecular structure. Furthermore, electronic properties such as UV-Vis absorption spectra can be simulated to understand the electronic transitions within the molecule.
Table 1: Example of Theoretical vs. Experimental Vibrational Frequencies for a Related Aniline (B41778) Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3450 | 3435 | Stretching of the amine group |
| C-H Aromatic Stretch | 3100-3000 | 3080-3010 | Stretching of C-H bonds in the benzene (B151609) rings |
| C=C Aromatic Stretch | 1600-1450 | 1595, 1490 | Stretching of carbon-carbon bonds in the rings |
| C-N Stretch | 1350 | 1342 | Stretching of the carbon-nitrogen bond |
| C-Cl Stretch | 750 | 745 | Stretching of the carbon-chlorine bond |
Note: This table is illustrative and based on typical values for aniline derivatives; it does not represent actual data for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of this compound. nih.gov These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior in different environments, such as in a vacuum or in solution.
By analyzing the MD trajectory, researchers can identify the most stable, low-energy conformations of the molecule. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. The simulation can reveal the preferential orientations of the benzyl (B1604629) and methylaniline rings relative to each other. Key parameters analyzed include dihedral angle distributions and root-mean-square deviation (RMSD) to understand conformational transitions and stability. semanticscholar.org This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govnih.gov For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or partition coefficient.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Type | Example Descriptor | Property Encoded |
| Constitutional | Molecular Weight | Size and mass of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecular graph |
| Geometric | Molecular Surface Area | Three-dimensional size and shape |
| Electronic | Dipole Moment | Polarity and charge distribution |
Theoretical Investigation of Binding Modes with Generic Receptor Models (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. semanticscholar.org For this compound, docking studies with generic or specific receptor models can provide insights into its potential biological activity.
The simulation places the molecule into the binding site of a receptor and calculates a "docking score," which estimates the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. semanticscholar.org This information is invaluable for understanding the structural basis of its potential mechanism of action and for designing new molecules with improved binding properties.
Dielectric Relaxation Studies for Molecular Interactions in Solution
Dielectric relaxation studies provide experimental data on the molecular interactions of a compound in solution. By measuring the dielectric properties of solutions containing this compound in various solvents and at different concentrations, it is possible to understand the nature and extent of intermolecular forces. nih.gov
Parameters such as excess volume, excess isentropic compressibility, and deviation in viscosity can be calculated from experimental measurements of density, ultrasonic sound velocity, and viscosity. nih.gov The sign and magnitude of these excess parameters provide information about the strength of interactions between the solute (this compound) and the solvent molecules. Positive deviations from ideal behavior often suggest weak interactions, while negative deviations indicate strong interactions, such as hydrogen bonding or dipole-dipole forces. nih.gov
Structure Reactivity Relationships and Derivative Chemistry of N 2 Chlorobenzyl 3 Methylaniline
Systematic Synthesis and Characterization of N-(2-Chlorobenzyl)-3-methylaniline Derivatives
The synthesis of this compound itself can be achieved through the reductive amination of 2-chlorobenzaldehyde (B119727) with 3-methylaniline. This reaction typically involves the formation of an intermediate Schiff base, which is then reduced to the secondary amine. A common laboratory-scale method for a similar compound, N-benzyl-m-toluidine, involves reacting benzaldehyde (B42025) and m-toluidine (B57737) followed by hydrogenation over a Raney nickel catalyst. orgsyn.org This suggests a viable synthetic route for the title compound and its derivatives.
Modification of the 2-Chlorobenzyl Moiety
Systematic modifications to the 2-chlorobenzyl portion of the molecule can be achieved by utilizing a range of substituted 2-chlorobenzaldehydes in the initial synthesis. The introduction of electron-donating or electron-withdrawing groups onto this aromatic ring allows for a detailed investigation of their impact on the molecule's properties.
For instance, the introduction of a nitro group (NO₂) at various positions on the benzyl (B1604629) ring would create a more electron-deficient system, potentially influencing the reactivity of the benzylic protons and the aromatic ring itself. Conversely, an electron-donating group like a methoxy (B1213986) (OCH₃) group would have the opposite effect. The synthesis of these derivatives would follow the general reductive amination protocol, with the starting aldehyde being the variable component.
Table 1: Hypothetical Derivatives with Modified 2-Chlorobenzyl Moiety
| Derivative Name | Starting Aldehyde | Expected Impact of Substituent |
| N-(2-Chloro-4-nitrobenzyl)-3-methylaniline | 2-Chloro-4-nitrobenzaldehyde | Increased electron-withdrawing character |
| N-(2-Chloro-4-methoxybenzyl)-3-methylaniline | 2-Chloro-4-methoxybenzaldehyde | Increased electron-donating character |
| N-(2,4-Dichlorobenzyl)-3-methylaniline | 2,4-Dichlorobenzaldehyde | Enhanced steric hindrance and electronic effects |
Modification of the 3-Methylaniline Moiety
For example, introducing an electron-withdrawing group like a trifluoromethyl (CF₃) group would decrease the basicity of the amine. In contrast, an additional methyl group would enhance its basicity through an inductive effect.
Table 2: Hypothetical Derivatives with Modified 3-Methylaniline Moiety
| Derivative Name | Starting Aniline (B41778) | Expected Impact of Substituent |
| N-(2-Chlorobenzyl)-3-methyl-4-nitroaniline | 3-Methyl-4-nitroaniline | Decreased nitrogen nucleophilicity |
| N-(2-Chlorobenzyl)-3,4-dimethylaniline | 3,4-Dimethylaniline | Increased nitrogen nucleophilicity |
| N-(2-Chlorobenzyl)-3-(trifluoromethyl)aniline | 3-(Trifluoromethyl)aniline | Significantly decreased nitrogen basicity |
Synthesis and Evaluation of Isomeric and Positional Analogues
The synthesis and study of isomeric and positional analogues are crucial for a comprehensive understanding of structure-activity relationships. This involves altering the positions of the chloro and methyl substituents on the aromatic rings. For example, synthesizing N-(3-chlorobenzyl)-3-methylaniline or N-(2-chlorobenzyl)-4-methylaniline would provide direct insight into how the relative positions of these groups affect the molecule's conformation and reactivity.
The synthesis of these analogues would follow the same established reductive amination pathway, simply by selecting the appropriate isomeric starting materials (e.g., 3-chlorobenzaldehyde (B42229) or 4-methylaniline). The characterization data from these isomers, particularly their NMR and IR spectra, would be compared to that of the parent compound to identify subtle shifts indicative of different electronic and steric environments. Publicly available data on related isomers like N-benzyl-o-toluidine and N-benzyl-p-toluidine can serve as a reference for predicting and interpreting the properties of these new analogues. nih.govnih.govnih.gov
Influence of Substituents on Electronic and Steric Properties of the Core Structure
Substituents on either aromatic ring of this compound exert a profound influence on its electronic and steric properties. Electron-donating groups (EDGs) such as alkyl and alkoxy groups increase the electron density on the aromatic rings and the nitrogen atom, thereby enhancing the nucleophilicity and basicity of the amine. ncert.nic.in Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and trifluoromethyl groups decrease the electron density, leading to reduced basicity and nucleophilicity. ncert.nic.in
Correlation of Structural Features with Observed Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of this compound derivatives are directly correlated with their structural and electronic features. For instance, the nucleophilicity of the nitrogen atom, modulated by substituents on the 3-methylaniline ring, will dictate the rate and success of reactions such as alkylation and acylation. ncert.nic.in A more electron-rich nitrogen will react more readily with electrophiles.
The steric environment around the nitrogen atom and the benzylic position can control the regioselectivity of certain reactions. For example, in reactions where the nitrogen atom acts as a nucleophile, significant steric hindrance from bulky ortho substituents may favor reactions at less hindered sites or even prevent reaction altogether.
Furthermore, the electronic nature of the substituents can influence the outcome of reactions on the aromatic rings. Electron-donating groups activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups deactivate it. The directing effects of these substituents (ortho, para, or meta) will determine the position of substitution.
Exploration of Novel Heterocyclic and Polycyclic Systems Incorporating the this compound Scaffold
The this compound scaffold can serve as a versatile building block for the synthesis of novel heterocyclic and polycyclic systems. Nitrogen-containing heterocycles are of significant interest due to their prevalence in pharmaceuticals and other functional materials. nih.gov
One potential avenue for cyclization is through intramolecular reactions. For example, under appropriate conditions, an intramolecular Friedel-Crafts type reaction could be envisioned, where the benzyl ring attacks the toluidine ring to form a dihydroacridine derivative. The success of such a reaction would be highly dependent on the substitution pattern and the catalyst used.
Another approach involves the functionalization of the nitrogen atom followed by cyclization. For instance, acylation of the nitrogen with a suitable bifunctional reagent could provide a precursor for the construction of a new heterocyclic ring. A search of existing literature reveals that related diarylamine structures can be used to synthesize complex polycyclic systems, for example, through intramolecular cross-coupling reactions. researchgate.net While no specific examples utilizing this compound are documented, the general principles of these reactions could be applied to this scaffold to generate novel molecular architectures. The synthesis of such complex molecules would likely require multi-step synthetic sequences and careful optimization of reaction conditions.
Advanced Applications and Industrial Relevance of N 2 Chlorobenzyl 3 Methylaniline and Its Derivatives
Role as Versatile Intermediates in Organic Synthesis and Fine Chemical Production
N-(2-Chlorobenzyl)-3-methylaniline belongs to the family of substituted anilines, which are well-established as crucial intermediates in the synthesis of a wide array of fine chemicals. The reactivity of the secondary amine and the potential for substitution on both aromatic rings make it a valuable building block.
For instance, the related compound 3-chloro-2-methylaniline (B42847) is a significant intermediate in the agrochemical industry. It is a key precursor for the synthesis of quinclorac, a hormone-type herbicide widely used in rice cultivation to control various weeds. The manufacturing process of such herbicides often involves the reaction of the aniline (B41778) derivative with other molecules to build the final complex structure. Patents have detailed the production process of 3-chloro-2-methylaniline, highlighting its industrial importance. nih.goviaea.org
Similarly, N-methylaniline is utilized as a precursor in the production of various dyes and additives for rubber. google.com The synthesis of N-methylaniline itself can be achieved by reacting aniline with methanol (B129727) in the presence of a catalyst. google.com This underscores the general utility of N-substituted anilines as intermediates. Given its structure, this compound could potentially be synthesized through a similar catalytic amination process and subsequently used to create more complex molecules for pharmaceuticals or specialty polymers.
Table 1: Examples of Related Aniline Derivatives as Chemical Intermediates
| Compound Name | Application | Reference |
| 3-Chloro-2-methylaniline | Intermediate for the herbicide quinclorac | nih.goviaea.org |
| N-Methylaniline | Precursor for dyes and rubber additives | google.com |
| 2-Chloro-6-methylaniline | Intermediate in pharmaceutical and chemical synthesis | cphi-online.com |
Research into Materials with Specific Optical Properties (e.g., Non-Linear Optics)
Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov The NLO response in organic molecules often arises from a π-conjugated system with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer.
While there is no specific research on the NLO properties of this compound, studies on similar organic crystals provide insights into its potential. For example, the organic crystal N-benzyl-2-methyl-4-nitroaniline (BNA) has been extensively studied for its second-order NLO coefficients. nih.gov The structure of BNA, featuring a benzyl (B1604629) group attached to a substituted aniline, is analogous to the target compound. The presence of the nitro group in BNA acts as a strong electron-withdrawing group, which is crucial for its NLO activity.
The this compound molecule possesses aromatic rings that could be functionalized with appropriate donor and acceptor groups to enhance its NLO properties. Research has shown that even subtle changes in molecular structure can significantly impact the third-order NLO response. nih.gov Therefore, derivatives of this compound could be synthesized and investigated for their potential in NLO applications.
Table 2: Non-Linear Optical Properties of a Structurally Related Compound
| Compound Name | Investigated Property | Key Finding | Reference |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Second-order non-linear optical (NLO) tensor | All five non-vanishing second-order NLO coefficients were quantitatively determined. | nih.gov |
Studies on Corrosion Inhibition Applications for Metal Protection
Corrosion is a major concern in many industries, and organic inhibitors are widely used to protect metallic surfaces. Aniline and its derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in acidic environments. iaea.org These molecules typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
Another study investigated the corrosion inhibition effect of N-(2-chlorobenzylidene)-4-acetylaniline on stainless steel and found that its inhibition efficiency increased with concentration. electrochemsci.org This Schiff base, which contains an imine group and substituted aromatic rings, acts as a mixed-type inhibitor. electrochemsci.org Given the structural similarities, it is plausible that this compound and its derivatives could also exhibit significant corrosion inhibition properties. The presence of the nitrogen atom and the two aromatic rings would likely facilitate adsorption onto metal surfaces.
Table 3: Corrosion Inhibition Efficiency of Related Aniline Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Finding | Reference |
| Aniline, N-Methylaniline | Mild Steel | HCl | Showed good inhibition effect. | iaea.org |
| N-(2-chlorobenzylidene)-4-acetylaniline | Stainless Steel | HCl | Inhibition efficiency increased with concentration. | electrochemsci.org |
Precursors for Specialized Chemical Reagents and Catalysts
For example, aniline derivatives are used in the synthesis of N-heterocyclic carbenes (NHCs), which are a class of versatile ligands for transition metal catalysts. These catalysts are employed in a wide range of organic reactions. While no specific use of this compound in this context has been reported, its synthesis would provide a scaffold that could be elaborated into more complex ligand systems. The presence of the chloro- and methyl- substituents on the aromatic rings could be used to fine-tune the electronic and steric properties of a potential catalyst, thereby influencing its activity and selectivity.
The general utility of aniline derivatives in creating complex chemical structures suggests that this compound could serve as a starting material for the development of novel reagents and catalysts tailored for specific synthetic transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
